molecular formula C20H19ClN4O3 B2383096 3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea CAS No. 1207032-82-3

3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea

Cat. No.: B2383096
CAS No.: 1207032-82-3
M. Wt: 398.85
InChI Key: HIEAKAVIRNOTMD-UHFFFAOYSA-N
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Description

3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxybenzyl group, a thiadiazole ring, and an acetamide moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The resulting thiadiazole intermediate is then subjected to further reactions to introduce the ethoxybenzyl and acetamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. Continuous flow microreactor systems could be employed to enhance reaction efficiency and selectivity, as demonstrated in similar compounds .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]-1-(3,4-dimethylphenyl)urea is unique due to its combination of an ethoxybenzyl group, a thiadiazole ring, and an acetamide moiety

Properties

IUPAC Name

1-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]-3-(3,4-dimethylphenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c1-12-4-5-14(10-13(12)2)23-20(27)24-18-19(26)25(9-8-22-18)15-6-7-17(28-3)16(21)11-15/h4-11H,1-3H3,(H2,22,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEAKAVIRNOTMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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